molecular formula C8H6F3NO3 B189864 Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate CAS No. 144740-55-6

Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Cat. No. B189864
M. Wt: 221.13 g/mol
InChI Key: GBHCRQPCBVJSCG-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate” is a type of organooxygen compound1. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, similar compounds such as 6-hydroxy-4-methyl-2-oxo-1-(substituted phenyl)-1,2-dihydropyridine-3-carbonitrile have been synthesized and studied2. The synthesis of these compounds often involves the use of strong bases and polar solvents.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a trifluoromethyl group. The trifluoromethyl group is highly electronegative, which can influence the chemical behavior of the compound3.



Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. For example, similar compounds have been observed to undergo reactions with trimethyl orthoformate in the presence of an acidic catalyst4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine ring. For example, the trifluoromethyl group is known for its high electronegativity and the stability it confers to molecules6.


Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. However, similar compounds with a trifluoromethyl group have been studied for their safety and hazards7.


Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, and potential applications. For example, similar compounds have been studied for their potential use in the synthesis of fused tetracyclic quinoline4.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and comprehensive analysis, more specific information on “Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate” would be needed.


properties

IUPAC Name

methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(8(9,10)11)12-6(4)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHCRQPCBVJSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570172
Record name Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

CAS RN

144740-55-6
Record name Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2.0 g (0.0102 mol) of 4-butoxy-1,1,1-trifluoro-3-buten-2-one (VIIIa) and 1.3 g (0.0102 mol) of ethyl malonate monoamide in 10 mL methyl alcohol was added 2.2 mL (0.0102 mol) of a 25% solution of sodium methoxide in methanol. The solution turned into a thick yellow suspension which was refluxed overnight. The suspension was cooled to room temperature, poured into water, acidified with one normal hydrochloric acid and extracted with methylene chloride. The combined organic layers were washed with brine, dried over magnesium sulfate and evaporated to afford 1.7 g (74%) of a yellow solid. m.p. 63°-64° C.; 1H NMR (CDCl3) δ4.0 (3H, s), 7.33 (1H, d, J=8 Hz), 8.4 (1H, d, J=8 Hz); IR (mineral oil) 3080, 1675 (br), 1605, 1450, 1375 cm-1.
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